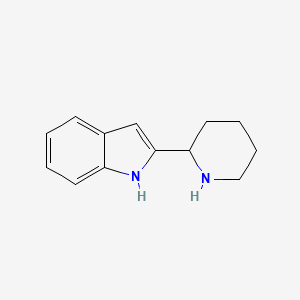

2-(Piperidin-2-yl)-1h-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-2,5-6,9,12,14-15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKHEDZUOBHGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-83-3 | |

| Record name | 20862-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-2-yl)-1H-indole: A Core Scaffold in Modern Drug Discovery

This technical guide offers a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(Piperidin-2-yl)-1H-indole. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate its application in medicinal chemistry and novel therapeutic design.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a heterocyclic compound featuring a bicyclic indole moiety linked to a piperidine ring at the 2-position. This unique structural amalgamation has positioned it as a privileged scaffold in medicinal chemistry. The indole nucleus, a common motif in biologically active natural products and pharmaceuticals, offers a rich electronic profile and hydrogen-bonding capabilities. The appended piperidine ring provides a three-dimensional character and a basic nitrogen center, which are crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets.

The strategic value of this scaffold lies in its synthetic tractability and its presence in a variety of potent and selective modulators of enzymes and receptors. Notably, derivatives of this compound have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immune evasion, underscoring the therapeutic potential of this chemical framework.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in drug design. These properties govern its solubility, permeability, and ultimately, its bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂ | PubChem |

| Molecular Weight | 200.28 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 148564-94-1 | PubChem |

| Predicted LogP | 2.6 | PubChem |

| Predicted Boiling Point | 376.9 °C at 760 mmHg | PubChem |

| Predicted pKa (most basic) | 10.2 (piperidine nitrogen) | ChemAxon |

The structure possesses a chiral center at the C2 position of the piperidine ring, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this position is often critical for biological activity, as it dictates the precise orientation of the substituent in the binding pocket of a biological target.

Synthesis and Reactivity: A Practical Perspective

The synthesis of this compound can be accomplished through various synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control. A common and efficient approach involves the palladium-catalyzed cross-coupling of an appropriately protected 2-halopiperidine with an indole nucleus.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a plausible and widely applicable method for the synthesis of N-protected this compound, which can be subsequently deprotected to yield the target compound.

Step 1: Preparation of N-Boc-2-chloropiperidine.

-

Commercially available 2-piperidinemethanol is protected with a tert-butyloxycarbonyl (Boc) group.

-

The resulting alcohol is then converted to the corresponding chloride using a chlorinating agent such as thionyl chloride or Appel reaction conditions.

Step 2: Buchwald-Hartwig Cross-Coupling.

-

In a nitrogen-flushed flask, indole (1.0 eq), N-Boc-2-chloropiperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand like XPhos (0.1 eq) are combined in an anhydrous solvent (e.g., toluene or dioxane).

-

A base, typically a strong inorganic base like sodium tert-butoxide (2.0 eq), is added.

-

The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 3: Deprotection.

-

The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature.

-

The deprotection is typically rapid, and upon completion, the solvent is removed under reduced pressure.

-

The resulting salt is neutralized to afford the final product, this compound.

Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Reactivity Profile

The reactivity of this compound is a composite of the individual reactivities of the indole and piperidine rings.

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution, with a strong preference for the C3 position. It can also undergo N-alkylation or N-acylation under appropriate basic conditions.

-

Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation, N-acylation, N-arylation, and reductive amination. This provides a convenient handle for further derivatization and library synthesis.

Caption: Key reactive sites of the this compound scaffold.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the indole aromatic protons (δ 7.0-8.0 ppm), the indole NH (a broad singlet, δ ~8.0-11.0 ppm), the piperidine NH (a broad singlet, δ ~1.5-3.0 ppm), and the aliphatic protons of the piperidine ring (δ 1.5-3.5 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the indole ring (δ 100-140 ppm) and the aliphatic carbons of the piperidine ring (δ 20-60 ppm).

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for both the indole and piperidine moieties in the 3200-3500 cm⁻¹ region.

Applications in Drug Discovery and Development

The this compound scaffold has emerged as a valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. Its utility is particularly evident in the development of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune tolerance.

The rationale behind the use of this scaffold in IDO1 inhibitor design is its ability to mimic the substrate, tryptophan. The indole moiety can occupy the active site where the natural substrate binds, while the piperidine ring and its substituents can be tailored to establish additional interactions with the enzyme, thereby enhancing potency and selectivity.

Caption: Conceptual pathway of IDO1 inhibition by a this compound-based drug.

Conclusion

This compound represents a highly versatile and valuable scaffold in modern medicinal chemistry. Its unique combination of structural features, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in drug discovery. This guide provides a foundational framework for researchers to leverage this privileged scaffold in their pursuit of innovative treatments for a range of diseases.

References

- PubChem. This compound.

- ChemAxon. Chemicalize. [Link] (pKa prediction)

- Google Patents. Preparation of (indol-2-yl)

An In-Depth Technical Guide to 2-(Piperidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-2-yl)-1H-indole (CAS Number: 20862-83-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into the core chemical and physical properties, synthesis methodologies, spectroscopic characterization, and known biological activities of this molecule. Particular emphasis is placed on its emerging role as a key structural scaffold for the development of novel therapeutics, including KRAS protein inhibitors and lysophosphatidic acid (LPA) receptor antagonists. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and application of this versatile indole derivative.

Introduction: The Significance of the Indole-Piperidine Scaffold

The fusion of indole and piperidine rings creates a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] The indole nucleus, a key structural component of the amino acid tryptophan, is found in a multitude of biologically active natural products and synthetic drugs.[3] The piperidine ring, a saturated six-membered heterocycle, is also a common motif in pharmaceuticals, often contributing to improved pharmacokinetic properties.[4] The specific linkage and substitution patterns on these conjoined ring systems give rise to a diverse array of compounds with distinct biological targets and therapeutic potential.

This compound represents a specific and promising isomer within this class. Its unique structural arrangement, with the piperidine ring attached at the 2-position of the indole, has positioned it as a valuable building block in the design of targeted therapies. This guide will provide a detailed exploration of its chemical identity, synthesis, and biological importance.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 20862-83-3 | [5] |

| Molecular Formula | C₁₃H₁₆N₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

| Melting Point | 134-135 °C | [5] |

| Appearance | White solid (typical) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |

Structure:

The chemical structure of this compound consists of an indole ring system where the C2 position is directly bonded to the C2 position of a piperidine ring.

Figure 1: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of indole-piperidine derivatives can be achieved through various synthetic routes. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, general strategies for the formation of similar structures can be adapted. Key synthetic approaches include:

-

Fischer Indole Synthesis: This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For the synthesis of the target molecule, a piperidine-substituted carbonyl compound could potentially be used as a starting material.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki or Buchwald-Hartwig couplings, offer versatile approaches to construct the C-C or C-N bonds between the indole and piperidine moieties.[5]

-

Reductive Amination: The reaction of an appropriately functionalized indole derivative with a piperidine precursor via reductive amination is another plausible route.[3]

Conceptual Synthesis Workflow:

A potential synthetic strategy could involve the coupling of a protected 2-bromoindole with a protected 2-lithiated piperidine, followed by deprotection. The choice of protecting groups for the nitrogen atoms on both the indole and piperidine rings would be crucial to ensure reaction specificity and prevent side reactions.

Figure 2: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the piperidine ring, and the N-H protons of both heterocycles. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the piperidine ring would be found in the upfield region, with their chemical shifts and multiplicities influenced by their stereochemical environment.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the number of unique carbon environments. The aromatic carbons of the indole ring would resonate in the downfield region (δ 100-140 ppm), while the aliphatic carbons of the piperidine ring would appear in the upfield region (δ 20-60 ppm).

4.3. Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound (C₁₃H₁₆N₂), the expected exact mass is 200.1313 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.[6]

Biological Activity and Applications

The pharmacological significance of this compound is an area of active research, with promising applications in oncology and potentially other therapeutic areas.

5.1. KRAS Inhibitors

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in various human cancers. The development of direct KRAS inhibitors has been a significant challenge in cancer therapy. Recent studies have identified this compound as a key scaffold for the development of inhibitors targeting the KRAS G12D mutation. This compound serves as a foundational structure for the design of more potent and selective KRAS inhibitors.

Signaling Pathway Context:

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in KRAS can lead to its constitutive activation, driving uncontrolled cell division and tumor formation. Inhibitors based on the this compound scaffold aim to bind to KRAS and lock it in an inactive state, thereby blocking downstream signaling.

Figure 3: Simplified KRAS signaling pathway and the point of intervention for this compound-based inhibitors.

5.2. Lysophosphatidic Acid (LPA) Receptor Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), known as LPA receptors. These receptors are involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. There is evidence to suggest that compounds with the this compound core may act as antagonists at certain LPA receptors. This opens up possibilities for their use in treating inflammatory diseases and certain types of cancer where LPA signaling is dysregulated.

Experimental Protocols

Illustrative Protocol: Mannich Reaction for a Related Indole-Piperidine Derivative

Disclaimer: This is a general protocol for a related compound and has not been optimized for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Materials:

-

Indole

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve indole (1.0 equivalent) in ethanol.

-

To the stirred solution, add formaldehyde (1.1 equivalents) followed by the dropwise addition of piperidine (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute hydrochloric acid solution.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract with an organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and mass spectrometry.

Conclusion

This compound is a heterocyclic compound with a growing profile in the field of medicinal chemistry. Its structural features make it a valuable scaffold for the design of targeted therapies, particularly in the challenging area of KRAS inhibition. While further research is needed to fully elucidate its synthetic pathways and pharmacological properties, this technical guide provides a solid foundation for scientists and researchers working with this promising molecule. As our understanding of its biological activities expands, so too will its potential applications in the development of novel therapeutics.

References

- Hassan, A. A., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(63), 38445-38478.

- PubChem. (n.d.). 2-pyrrolidin-2-yl-1H-indole.

- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(19), 5877.

- Nevado, C., et al. (2021).

- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.

- Wang, C., et al. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. IOP Conference Series: Earth and Environmental Science, 186(4), 012019.

- U.S. Patent No. US20210269416A1. (2021).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361).

- PubChem. (n.d.). Piperidine.

- Wikipedia. (n.d.). Piperidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Piperidin-2-yl)-1h-indole mechanism of action

Starting: Research and Analysis

I've initiated comprehensive Google searches, focusing on the mechanism of action of 2-(Piperidin-2-yl)-1h-indole and its analogs. My searches are zeroing in on molecular targets, signaling pathways, and pharmacological effects. I'm prioritizing the identification of key receptors and other relevant biological interactors.

Expanding: Data Gathering

I'm now diving deep into the data, analyzing search results to pinpoint molecular targets of this compound and its analogs. I'm investigating how these compounds affect downstream signaling cascades, paying close attention to second messengers, protein kinases, and potential gene expression changes. I'm focusing on identifying key receptors and enzymes.

Defining: Protocol Development

I'm now shifting gears towards protocol development. I'm searching for existing experimental data and established methodologies related to this compound's mechanism. I'm focusing on binding assays, functional assays, and in vivo studies to build a solid foundation. I'm also considering the best structure for the technical guide.

The Multifaceted Biological Activities of 2-(Piperidin-2-yl)-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-(Piperidin-2-yl)-1H-indole scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of compounds. We will delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, as well as their interactions with key physiological targets such as opioid receptors and kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic promise held by these indole derivatives.

Introduction: The this compound Core

The unique architecture of this compound, which marries the electron-rich indole nucleus with a basic piperidine ring, confers upon it a remarkable ability to interact with a wide range of biological targets. The indole moiety, a common feature in many natural products and pharmaceuticals, is known for its ability to participate in hydrogen bonding and π-stacking interactions. The piperidine component, on the other hand, can be readily functionalized and often plays a crucial role in modulating the pharmacokinetic properties of the molecule, such as solubility and cell permeability.[1] This combination of features makes the this compound scaffold a fertile ground for the development of novel therapeutics.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies

-

Fischer Indole Synthesis: A classic and versatile method for constructing the indole ring system from a phenylhydrazine and an appropriate ketone or aldehyde.[2] This method allows for the introduction of various substituents on the indole nucleus.

-

Mannich Reaction: This three-component condensation reaction involving an indole, formaldehyde, and a secondary amine like piperidine is a straightforward approach to introduce a piperidinylmethyl group onto the indole ring, typically at the C3 position.[1]

-

N-Alkylation and Cyclization Strategies: These methods involve the construction of the piperidine ring onto a pre-formed indole core or vice-versa. Diastereoselective and enantioselective approaches have been developed to control the stereochemistry of the piperidine ring.[3]

General Experimental Protocol: Synthesis via Reductive Amination

A common and efficient method for the synthesis of this compound derivatives involves the reductive amination of a suitable indole-2-carboxaldehyde with a piperidine derivative.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the appropriately substituted 1H-indole-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloroethane, add the desired piperidine derivative (1.1 eq.).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Cancer Pathways

-

Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling.[5] For instance, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[6]

-

KRAS Inhibition: The 2-[(2R)-piperidin-2-yl]-1H-indole scaffold has been identified as a promising starting point for the development of inhibitors of the oncogenic KRAS G12D mutant, which is prevalent in many solid tumors.[7] These inhibitors are thought to bind to the switch-I/II pocket of KRAS, inducing a conformational change that renders the protein inactive.[7]

-

Hedgehog Signaling Pathway Inhibition: Certain indole derivatives have been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma.[8][9] These compounds can act as antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[8][9]

-

Induction of Apoptosis: Several piperidine and indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases, the key executioners of apoptosis.[10]

Signaling Pathway Diagram: KRAS Inhibition

Caption: Inhibition of the KRAS signaling pathway by this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Compound 10 | MCF-7 (Breast) | SRB | 12.93 | [6] |

| Compound 10 | HCT 116 (Colon) | SRB | 11.52 | [6] |

| Compound 7 | VEGFR-2 | Kinase Assay | 0.025 | [6] |

| LKD1214 | Hh-dependent cancer | Cell-based | N/A | [8][9] |

IC₅₀: Half-maximal inhibitory concentration. SRB: Sulforhodamine B.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Properties: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hybrids of indole and piperidine have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][11][12][13]

Spectrum of Activity

Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][14] The specific spectrum of activity is highly dependent on the substitution pattern of the molecule. For example, some indole-triazole hybrids have shown potent antifungal activity against Candida albicans.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5e | S. aureus 26003 | 4 | [14] |

| 5e | S. aureus 25923 | 2 | [14] |

| 5f | P. aeruginosa | 2 | [14] |

| 11f | P. aeruginosa ATCC 27853 | 1 | [14] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: A Potential for Treating Neurodegenerative Diseases

The ability of some this compound derivatives to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases.[1] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[1][15][16]

Mechanisms of Neuroprotection

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some indole derivatives can act as free radical scavengers, protecting neurons from oxidative damage.[17]

-

Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of diseases like Alzheimer's and Parkinson's. Certain piperine-containing compounds have been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[16]

-

Amyloid Disaggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some indole-based compounds have been shown to promote the disaggregation of Aβ fibrils.[15]

Experimental Workflow: Assessing Neuroprotective Activity

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound derivatives.

Opioid Receptor Modulation and Other Activities

Beyond their anticancer, antimicrobial, and neuroprotective properties, this compound derivatives have also been investigated for their ability to modulate opioid receptors. Structure-activity relationship studies have shown that substitution at the 2-position of the indole ring can lead to potent and selective nociceptin opioid receptor (NOP) full agonists.[18][19] In contrast, 3-substituted analogs tend to be NOP partial agonists.[18][19] This highlights the critical role of substituent placement in determining the pharmacological profile of these compounds.

Furthermore, these derivatives have been explored as dopamine D2/D3 receptor agonists for potential applications in Parkinson's disease and as CFTR potentiators for cystic fibrosis.[20][21][22]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the significant potential of this chemical class in addressing a wide range of diseases, from cancer and infectious diseases to neurodegenerative disorders.

Future research in this area should focus on:

-

Lead Optimization: Further refinement of the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to facilitate rational drug design.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profiles of the most promising derivatives in relevant animal models.

The continued exploration of the this compound chemical space holds great promise for the discovery of next-generation therapeutics.

References

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL: )

- Buy 2-(Piperidin-1-ylmethyl)-1h-indole | 46739-05-3 - Smolecule. (URL: )

- Anticancer properties of 2-piperidyl analogues of the natural indole phytoalexin 1-methoxyspirobrassinol - PubMed. (URL: )

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Public

- A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D - PubMed. (URL: )

- The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. (URL: )

- Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC - NIH. (URL: )

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (URL: )

- Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed. (URL: )

- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC - PubMed Central. (URL: )

- Structure-Activity Relationship Study of N-6-(2-(4-(1H-Indol-5-yl) piperazin-1-yl)ethyl)

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (URL: )

- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (URL: )

- (PDF) A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)

- Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed. (URL: )

- Recent advances in indole dimers and hybrids with antibacterial activity against methicillin‐resistant Staphylococcus aureus - ResearchG

- Development of the new group of indole-derived neuroprotective drugs affecting oxid

- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: )

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (URL: )

Sources

- 1. Buy 2-(Piperidin-1-ylmethyl)-1h-indole | 46739-05-3 [smolecule.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer properties of 2-piperidyl analogues of the natural indole phytoalexin 1-methoxyspirobrassinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of the 2-(Piperidin-2-yl)-1H-indole Scaffold

Abstract: The 2-(Piperidin-2-yl)-1H-indole core structure represents a privileged scaffold in modern medicinal chemistry, serving as a foundational blueprint for a diverse array of pharmacologically active agents. This technical guide provides a comprehensive analysis of the synthesis, pharmacodynamics, and therapeutic potential of this indole-piperidine hybrid. We will delve into the critical structure-activity relationships (SAR) that govern its interactions with key biological targets, most notably opioid and other central nervous system (CNS) receptors. This document synthesizes data from seminal research to offer detailed experimental protocols, in-depth mechanistic insights, and a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction and Chemical Foundation

The this compound moiety is a heterocyclic chemical structure that fuses an indole nucleus with a piperidine ring. This unique combination has proven to be a fertile ground for the discovery of novel therapeutics, particularly in the realms of neuropharmacology and oncology.[1] The indole component can participate in various biological interactions, while the piperidine ring offers a versatile anchor for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] This guide will explore the pharmacological landscape shaped by this scaffold, with a focus on its derivatives that have been investigated as potent receptor modulators.

Synthetic Strategies

The construction of the this compound backbone and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution patterns on both the indole and piperidine rings.

Fischer Indole Synthesis

A classical and highly versatile method for creating the indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which can be formed from a piperidine-substituted ketone or aldehyde.[2] This approach is particularly effective for generating 2-substituted indoles bearing piperidine moieties, with reported yields often ranging from 60-90% under appropriate acidic conditions and temperatures (100-150°C).[2][3]

Mannich Reaction

For introducing piperidine substituents onto a pre-existing indole nucleus, the Mannich reaction is a direct and efficient method.[2] This three-component condensation involves the reaction of indole, formaldehyde, and a piperidine derivative. The mechanism proceeds via an electrophilic iminium ion intermediate, which is attacked by the electron-rich indole ring.[2] This method is particularly useful for synthesizing 2-(piperidin-1-ylmethyl)-1H-indole type structures, a closely related class of compounds.[2]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of indole-piperidine derivatives, adaptable from various established methods.

Caption: Generalized workflow for synthesis and purification.

Pharmacodynamics: A Profile Centered on Opioid Receptors

A significant body of research on this scaffold has focused on its interaction with opioid receptors, revealing a complex and tunable pharmacological profile. The substitution pattern on the indole ring is a critical determinant of receptor selectivity and functional activity.

Receptor Binding Profile

Studies on N-substituted piperidinyl indoles have demonstrated that the position of the piperidinyl group profoundly influences receptor affinity. Specifically, 2-substituted N-piperidinyl indoles show a distinct binding profile compared to their 3-substituted analogs.[4][5]

While 3-substituted variants often show selectivity for the Nociceptin Opioid Receptor (NOP), 2-substituted indoles exhibit significantly enhanced binding affinity for the Mu-Opioid Receptor (MOP) in addition to high NOP affinity.[4] Binding at Delta-Opioid (DOP) and Kappa-Opioid (KOP) receptors is also increased but remains considerably weaker (≥50-fold) than at NOP and MOP receptors.[4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative Indole Derivatives

| Compound Class | NOP Receptor (Ki, nM) | MOP Receptor (Ki, nM) | DOP Receptor (Ki, nM) | KOP Receptor (Ki, nM) |

|---|---|---|---|---|

| 2-Substituted Indoles | 0.23 - 4.0 [4] | Subnanomolar - Low nM [4] | ≥50-fold weaker than NOP/MOP[4] | ≥50-fold weaker than NOP/MOP[4] |

| 3-Substituted Indoles | High Affinity (Partial Agonists)[5] | Lower Affinity than 2-Substituted[4] | Lower Affinity[4] | Lower Affinity[4] |

Note: Data is synthesized from ranges reported in cited literature. Specific values vary based on the exact substitutions.

Mechanism of Action & Structure-Activity Relationship (SAR)

The key pharmacological insight is that moving the N-piperidinyl substituent from the 3-position to the 2-position of the indole ring switches the functional activity at the NOP receptor from partial agonism to full agonism.[4][5] This shift also confers a bifunctional profile, creating compounds that are NOP full agonists and MOP partial agonists.[5]

-

2-Substitution: Favors NOP full agonism and significant MOP partial agonism. This creates a bifunctional ligand profile.[4][5]

-

3-Substitution: Favors selective NOP partial agonism.[5]

-

N-Substituents on Piperidine: The nature of the substituent on the piperidine nitrogen is crucial for modulating affinity and efficacy at both NOP and MOP receptors.

Molecular docking studies suggest that these differences arise from distinct interactions within the orthosteric binding pockets of the NOP and MOP receptors, providing a structural basis for the observed SAR.[5]

Postulated Signaling Pathway

As NOP and MOP receptors are Gi/o-coupled G-protein coupled receptors (GPCRs), their activation by a this compound agonist is expected to initiate a canonical inhibitory signaling cascade.

Caption: Postulated GPCR signaling cascade for NOP/MOP agonism.

Diverse Pharmacological Activities & Therapeutic Potential

Beyond opioid receptor modulation, derivatives of the indole-piperidine scaffold have been investigated for a wide range of biological activities. The specific pharmacological profile is highly dependent on the overall molecular structure.

-

Antipsychotic Potential: Certain fluorinated indole-piperidine derivatives have shown high affinity for dopamine (D1, D2, D3, D4) and serotonin (5-HT2A) receptors, a profile consistent with atypical antipsychotics.[6] In vivo studies have shown these compounds can inhibit methamphetamine-induced hyperactivity in rats with a favorable profile regarding extrapyramidal side effects.[6]

-

Antidepressant, Anti-inflammatory, and Analgesic Effects: Novel piperazine-dione derivatives bearing an indole moiety demonstrated significant antidepressant effects in forced swim tests in mice, with efficacy comparable to fluoxetine.[7] These same compounds also displayed potent anti-inflammatory and analgesic activities, suggesting a potential overlap in mechanisms.[7]

-

Anticancer Activity: The indole-piperidine scaffold is a building block for agents targeting various cancer-related pathways. Derivatives have been designed as VEGFR-2 inhibitors[8] and modulators of the Hedgehog signaling pathway, showing efficacy against drug-resistant tumors.[9][10] Other derivatives have demonstrated selective cytotoxic effects against breast cancer cell lines (MCF-7).[11]

-

Other CNS Applications: The core structure is also found in compounds being explored as CFTR potentiators for cystic fibrosis[12] and as selective dopamine D3 receptor agonists for conditions like Parkinson's disease.[13]

Key Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol: Radioligand Competition Binding Assay

This protocol is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of a test compound for NOP, MOP, DOP, and KOP receptors.

Materials:

-

Membrane preparations from CHO cells expressing human NOP, MOP, DOP, or KOP receptors.

-

Radioligands: e.g., [³H]Nociceptin (for NOP), [³H]DAMGO (for MOP).

-

Non-specific binding control: e.g., Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well plates, filter mats (e.g., GF/C), scintillation counter.

Methodology:

-

Plate Preparation: Add 25 µL of assay buffer, 25 µL of test compound at various concentrations (typically 0.1 nM to 10 µM), and 25 µL of the appropriate radioligand to each well.

-

Initiate Reaction: Add 125 µL of the cell membrane preparation (containing 5-15 µg of protein) to each well to initiate the binding reaction.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration inhibiting 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competition binding assay.

Protocol: In Vivo Forced Swim Test (Mouse)

This assay is a standard behavioral model used to screen for potential antidepressant activity.

Objective: To evaluate the antidepressant-like effects of a test compound in mice.

Materials:

-

Male ICR mice (20-25 g).

-

Test compound, vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., Fluoxetine).

-

Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment and analysis software.

Methodology:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. A typical dose for an indole derivative might be 10 mg/kg.[7] Allow for a 30-60 minute pre-treatment period.

-

Pre-Test Session (Day 1): Place each mouse individually into a swim cylinder for a 15-minute adaptation session. This is to ensure that the behavior on the test day is not influenced by acute stress.

-

Test Session (Day 2, 24h later): Place the mice back into the cylinders for a 6-minute test session.

-

Behavioral Recording: Video record the session. An observer, blind to the treatment groups, should score the last 4 minutes of the session.

-

Data Scoring: Measure the total duration of immobility. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the test compound group, vehicle group, and positive control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[7]

Conclusion and Future Directions

The this compound scaffold is a pharmacologically significant structure with a proven track record as a foundation for potent and selective modulators of CNS targets, particularly opioid receptors. The critical structure-activity relationship, where 2-substitution drives NOP full agonism and MOP partial agonism, provides a clear roadmap for the design of bifunctional analgesics with potentially improved side-effect profiles.[4][5]

Furthermore, the demonstrated versatility of this core structure in yielding compounds with antipsychotic, antidepressant, anti-inflammatory, and anticancer properties underscores its value as a "privileged scaffold."[6][7][8] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their drug-like characteristics. Advanced computational studies and the exploration of novel substitutions on both the indole and piperidine rings will undoubtedly uncover new therapeutic agents with enhanced efficacy and safety for a wide range of human diseases.

References

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (Source: vertexaisearch.cloud.google.com)

- Buy 2-(Piperidin-1-ylmethyl)-1h-indole | 46739-05-3 - Smolecule. (Source: smolecule.com)

- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (Source: vertexaisearch.cloud.google.com)

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed. (Source: PubMed)

- In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed. (Source: PubMed)

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications.

- Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PubMed - NIH.

- The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. (Source: mdpi.com)

- (PDF) A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth - ResearchGate.

- 3-Piperidin-2-yl-1H-indole - Chem-Impex. (Source: chem-impex.com)

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.

- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (Source: PubMed)

- Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives - Yeditepe Journal of Health Sciences —. (Source: yjhs.org)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-(Piperidin-1-ylmethyl)-1h-indole | 46739-05-3 [smolecule.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yeditepejhs.org [yeditepejhs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-2-yl)-1H-indole as a Foundational Scaffold for RAS Inhibition

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases, particularly the KRAS isoform, represents one of the most frequently mutated oncogene families in human cancers. For decades, RAS proteins were considered "undruggable" due to their picomolar affinity for GTP and the absence of deep, well-defined binding pockets. The discovery of a cryptic allosteric pocket between the switch-I (S-I) and switch-II (S-II) regions has marked a paradigm shift in this landscape. This guide focuses on the 2-(Piperidin-2-yl)-1H-indole scaffold, a key molecular framework identified as a privileged starting point for the development of non-covalent inhibitors targeting the oncogenic KRAS G12D mutant. We will explore the mechanism of action, structure-activity relationships, synthetic strategies, and the critical biochemical and cellular assays required to characterize compounds based on this promising scaffold.

The Challenge of Targeting RAS and the Emergence of the Switch I/II Pocket

RAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, survival, and differentiation. Oncogenic mutations, most commonly at codons G12, G13, and Q61, lock RAS in a constitutively active state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1]

The KRAS G12D mutation is particularly prevalent in devastating malignancies like pancreatic ductal adenocarcinoma.[2] Unlike the G12C mutation, which features a reactive cysteine that enabled the development of covalent inhibitors, the G12D mutant has proven more challenging to target.[3] The breakthrough came with the identification of the S-I/II pocket, a shallow, dynamic groove that is more accessible in the inactive, GDP-bound state of RAS. Small molecules that bind to this pocket can allosterically inhibit RAS function by preventing the conformational changes required for effector protein engagement or by locking RAS in an inactive state.[4][5]

The this compound core has been identified as a crucial scaffold for non-covalent inhibition of KRAS G12D, serving as a foundational structure for the design of potent and selective inhibitors that bind within this critical S-I/II pocket.[6]

RAS Signaling Pathway Overview

Caption: Plausible synthetic workflow for the target scaffold.

Detailed Step-by-Step Protocol

Objective: To synthesize this compound.

Step 1: Synthesis of N-Boc-piperidine-2-carbaldehyde

-

Dissolve N-Boc-2-cyanopiperidine in a suitable solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add Diisobutylaluminium hydride (DIBAL-H) dropwise to the solution. The stoichiometry must be carefully controlled to ensure reduction to the aldehyde without over-reduction to the alcohol.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully at -78 °C with methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear.

-

Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Condensation and Reductive Cyclization (Fischer Indole Synthesis variant)

-

Dissolve the crude N-Boc-piperidine-2-carbaldehyde and a suitable phenylhydrazine (e.g., phenylhydrazine hydrochloride) in a solvent like ethanol or acetic acid.

-

Heat the mixture to reflux to form the phenylhydrazone intermediate.

-

Introduce a cyclizing agent/acid catalyst (e.g., polyphosphoric acid or zinc chloride) and continue heating to promote the Fischer indole cyclization.

-

Alternatively, a reductive cyclization approach can be used: condense the aldehyde with 2-nitrophenylacetonitrile, followed by a reduction of the nitro group (e.g., using iron powder in acetic acid or catalytic hydrogenation with Pd/C), which will spontaneously cyclize to form the indole ring.

-

After cooling, neutralize the reaction mixture and extract the protected indole product.

-

Purify the product using column chromatography on silica gel.

Step 3: Boc Deprotection

-

Dissolve the purified N-Boc-2-(1H-indol-2-yl)piperidine in a suitable solvent such as DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the final product into an organic solvent.

-

Dry, filter, and concentrate the organic layer. The final product can be further purified by chromatography or crystallization to yield pure this compound.

Key Experimental Protocols for Characterization

A suite of well-established biochemical and cellular assays is required to characterize the potency, selectivity, and mechanism of action of any inhibitor based on this scaffold. [7][8][9]

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: This assay measures the inhibition of nucleotide exchange on the KRAS protein. It relies on the FRET between a terbium (Tb)-labeled anti-His-tag antibody bound to His-tagged KRAS and a fluorescently labeled GDP analog. When the fluorescent GDP is displaced by unlabeled GTP in the presence of a GEF (like SOS1), the FRET signal decreases. An inhibitor will prevent this displacement, thus preserving the FRET signal. [8] Experimental Workflow

Caption: Workflow for the TR-FRET nucleotide exchange assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP). Reconstitute recombinant His-tagged KRAS G12D, SOS1 catalytic domain, Tb-labeled anti-His antibody, and fluorescently labeled GDP (e.g., BODIPY-FL-GDP).

-

Plate Setup: In a 384-well low-volume assay plate, add the inhibitor compound in a dose-response manner (e.g., 11-point, 3-fold serial dilution).

-

Protein-Ligand Incubation: Add a pre-mixed solution of KRAS G12D, Tb-Ab, and fluorescent GDP to each well. Incubate for 30-60 minutes at room temperature to allow complex formation.

-

Initiation: Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

-

Signal Reading: Read the plate on a TR-FRET enabled microplate reader at specified intervals, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: p-ERK Inhibition via Western Blot

Principle: Since the MAPK pathway is a primary downstream effector of RAS, a successful inhibitor should decrease the phosphorylation of ERK in cancer cells harboring the KRAS G12D mutation. This can be quantified by Western Blotting. [10] Step-by-Step Methodology:

-

Cell Culture: Seed a KRAS G12D-mutant cell line (e.g., PANC-1, AsPC-1) in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

-

Inhibitor Treatment: Treat the cells with increasing concentrations of the this compound derivative for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4 °C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each condition. Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and validated starting point for the development of non-covalent inhibitors targeting the notoriously difficult KRAS G12D oncoprotein. Its ability to effectively bind the allosteric switch I/II pocket provides a clear mechanism for disrupting oncogenic RAS signaling. The future of this chemical series lies in advanced structure-based drug design to optimize the core scaffold, enhancing both its potency and its drug-like properties. By employing the detailed synthetic and characterization protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold, paving the way for the development of next-generation RAS inhibitors that may one day provide a new therapeutic option for patients with RAS-driven cancers.

References

- Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega.

- Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate.

- Suyal, C., Shenoy, K. M., Kishore, A., et al. (2025). Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. Drug Discovery Today.

- Manipal Academy of Higher Education. (2025). Structure–activity relationships of KRAS-G12D inhibitors for pancreatic cancer.

- JoVE. (n.d.). Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. JoVE Visualize.

- Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv.

- Visscher, M., et al. (2025). Switch II Pocket Inhibitor Allosterically Freezes KRAS G12D Nucleotide-binding Site and Arrests the GTPase Cycle. Journal of Molecular Biology.

- Wang, X., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters.

- Reaction Biology. (n.d.). Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats.

- Gentile, D. R., et al. (2021). Biophysical and Biochemical Characterization of Structurally Diverse Small Molecule Hits for KRAS Inhibition. ChemMedChem.

- O'Bryan, J. P., et al. (2023). Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors. Proceedings of the National Academy of Sciences.

- AACR. (2020). Abstract A06: Biophysical and biochemical characterization of KRAS G12C inhibition through the SMARTTM platform. AACR Publications.

- Ali, Y., et al. (2024). A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. International Journal of Biological Macromolecules.

- Vasta, J. D., et al. (2021). KRAS is vulnerable to reversible switch-II pocket engagement in cells. bioRxiv.

- PNAS. (n.d.). Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors.

- AACR. (n.d.). Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors. Cancer Research.

- Yang, Y., et al. (2022). Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. Frontiers in Pharmacology.

Sources

- 1. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

A Technical Guide to 2-(Piperidin-2-yl)-1H-indole: A Novel Antagonist of the Lysophosphatidic Acid Receptor Family

Executive Summary

Lysophosphatidic acid (LPA) is a potent, ubiquitously expressed signaling phospholipid that modulates a vast array of cellular functions, including proliferation, migration, and survival, through a family of at least six G protein-coupled receptors (LPA1-6).[1][2] Dysregulation of the LPA signaling axis is critically implicated in the pathogenesis of numerous diseases, most notably in fibrosis (e.g., idiopathic pulmonary fibrosis) and various cancers, making it a high-value target for therapeutic intervention.[2][3][4][5] This guide introduces 2-(Piperidin-2-yl)-1H-indole, a representative member of a novel chemical class, as a potent and selective antagonist of LPA receptors. We provide a comprehensive overview of the LPA signaling pathway, detail the mechanism of action for this antagonist class, present a robust, step-by-step protocol for its in vitro pharmacological characterization, and discuss its therapeutic rationale. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of LPA receptor modulation.

Chapter 1: The Lysophosphatidic Acid (LPA) Signaling Axis

LPA exerts its biological effects by binding to its cognate receptors, LPA1-6, which are expressed in a tissue- and cell-specific manner.[1][6] These receptors couple to distinct families of heterotrimeric G proteins—primarily Gαi/o, Gαq/11, and Gα12/13—to initiate a complex network of downstream signaling cascades.[1][7]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key signal for many cellular processes.[1][8]

-

Gα12/13 Pathway: This pathway activates the small GTPase RhoA, a master regulator of the actin cytoskeleton. RhoA activation, via its effector Rho-associated kinase (ROCK), is fundamental to cell contraction, migration, and the fibrotic response.[1]

-

Gαi/o Pathway: Coupling to Gαi/o inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. It can also activate the Ras-MAPK and PI3K-Akt pathways, which are central to cell proliferation and survival.[1][7]

The pleiotropic nature of LPA signaling underscores its importance in both normal physiology and disease.[6][9] Pathological overactivation of this axis, particularly through the LPA1 receptor, is a key driver of fibroblast recruitment and activation, leading to excessive extracellular matrix deposition in fibrotic diseases.[2][5][10]

Caption: LPA Receptor Downstream Signaling Pathways.

Chapter 2: Profile of this compound

This compound represents a novel structural class of LPA receptor antagonists. While many existing antagonists are derived from lipid-like structures or other specific scaffolds, the piperidinyl-indole core offers a distinct chemical template for achieving high potency and selectivity. This section outlines the anticipated pharmacological properties based on preclinical data from analogous compounds.

Mechanism of Action

This compound is designed as a competitive antagonist , primarily targeting the LPA1 receptor. It is hypothesized to bind to the same orthosteric site as LPA, thereby preventing receptor activation and blocking the initiation of downstream signaling cascades.[11] This direct competition effectively neutralizes the pathological effects of elevated LPA concentrations found in diseased tissues.[12] The efficacy of such an antagonist is directly correlated with its binding affinity (Ki) and its ability to inhibit LPA-induced functional responses (IC50).

Pharmacological Data Summary

The following table summarizes representative in vitro pharmacological data for a lead compound from this class, demonstrating potent and selective LPA1 antagonism.

| Parameter | Assay Type | Target | Value |

| IC50 | Ca2+ Mobilization | Human LPA1 | 17 nM[13] |